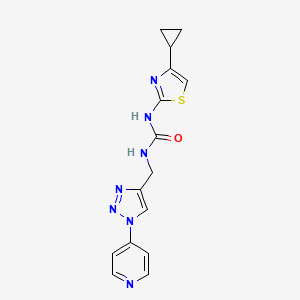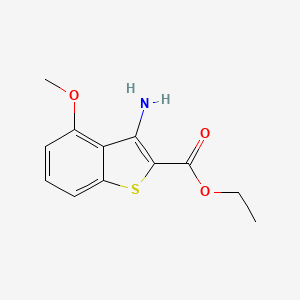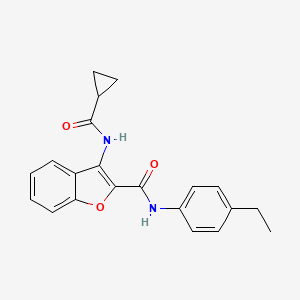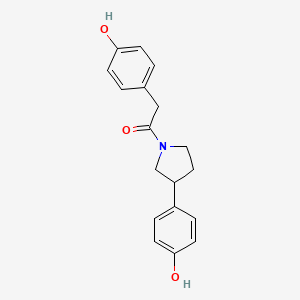
Tris(1H,1H,7H-perfluoroheptyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1H,1H,7H-perfluoroheptyl)borate is a chemical compound with the CAS Number: 1995-96-6 . It has a molecular weight of 1004.05 and its IUPAC name is tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) borate . It is stored at ambient temperature and is shipped at the same temperature . It is a liquid in its physical form .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The boiling point and other physical and chemical properties are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Homogeneous Polymerization Catalysts
Pentafluorophenyl substituted boranes and borates, similar in structure to Tris(1H,1H,7H-perfluoroheptyl)borate, have been identified as crucial co-catalysts in metallocene-based processes for the homogeneous polymerization of olefins. These compounds, such as tris(pentafluorophenyl)borane, have shown remarkable properties in catalysis, leading to significant developments in olefin polymerization and other related fields (Piers & Chivers, 1998).
Catalysts in Organic and Organometallic Chemistry
Tris(pentafluorophenyl)borane, a compound with similar properties to this compound, has been increasingly utilized as a catalyst or stoichiometric reagent in organic and organometallic chemistry. Its applications include catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. It also plays a role in inducing unusual reactions of early metal acetylide complexes and stabilizing uncommon coordination geometries of carbon (Erker, 2005).
Ring-Opening Polymerization
Tris(pentafluorophenyl)borane has been used as a Lewis acid catalyst to lower the ring-opening polymerization temperature of 1,3-benzoxazines. It has shown to decrease the onset polymerization temperatures significantly, leading to fast curing and enhanced thermal properties of the resulting polymers (Arslan, Kiskan, & Yagcı, 2018).
Stabilization of Silver Complexes
Fluorinated tris(pyrazolyl)borates, similar to this compound, have been instrumental in the stabilization of rare silver(I) complexes. These ligands have enabled the isolation of thermally stable Ag(I) adducts and have shown potential as homogeneous catalysts and antimicrobial agents (Dias & Fianchini, 2007).
Battery Electrolyte Additives
Compounds like Tris[2H-hexafluoroisopropyl) borate, which share similar properties with this compound, have been studied as additives for lithium battery electrolytes. They have shown significant effects on conductivity enhancement and stability in high-voltage battery applications (Sun, Lee, Yang, & McBreen, 2002).
Safety and Hazards
Tris(1H,1H,7H-perfluoroheptyl)borate is classified under GHS07 for safety . It has the signal word 'Warning’ . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) borate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H9BF36O3/c23-4(24)10(35,36)16(47,48)19(53,54)13(41,42)7(29,30)1-59-22(60-2-8(31,32)14(43,44)20(55,56)17(49,50)11(37,38)5(25)26)61-3-9(33,34)15(45,46)21(57,58)18(51,52)12(39,40)6(27)28/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJGQRGFSVLKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H9BF36O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1004.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1995-96-6 |
Source


|
| Record name | Tris(1H,1H,7H-perfluoroheptyl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[[5-[[4-(dipropylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2771266.png)
![N-(4-butylphenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide](/img/structure/B2771267.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2771268.png)




![(E)-2-(2-cyano-3-(3,4,5-trimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2771276.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2771277.png)
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2771284.png)
![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2771285.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
![N-(4-ethoxyphenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2771289.png)
